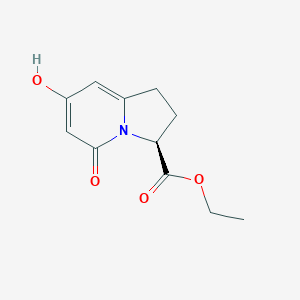

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Description

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a chiral indolizine derivative characterized by a hydroxyl group at position 7, a ketone at position 5, and an ethyl ester moiety at position 2. Indolizine scaffolds are of interest in medicinal chemistry due to their structural similarity to bioactive alkaloids and heterocyclic drugs .

Properties

IUPAC Name |

ethyl (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)9-4-3-7-5-8(13)6-10(14)12(7)9/h5-6,9,13H,2-4H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFGCRCXOJAUTP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC(=CC(=O)N12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC2=CC(=CC(=O)N12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which undergoes further transformations to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using phase transfer catalysis, microwave-assisted synthesis, or solvent-free conditions to enhance yield and reduce reaction times . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic and Neuropharmacological Applications

The compound's structural similarity to known pharmacophores has led to its investigation as a potential candidate for neuropharmacological applications. Tetrahydroindole derivatives have been linked to the treatment of psychiatric disorders, including schizophrenia. For instance, the FDA-approved drug molindone is a notable example that shares structural characteristics with tetrahydroindole derivatives . These compounds often exhibit activity as dopamine receptor antagonists, which are crucial in managing symptoms of psychosis.

1.2 Anticancer Properties

Research has indicated that derivatives of tetrahydroindoles can serve as inhibitors of heat shock protein 90 (Hsp90), a protein that plays a vital role in cancer cell proliferation and survival . Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate may thus be explored for its potential to inhibit Hsp90 and other related pathways in cancer treatment.

1.3 Anti-inflammatory and Analgesic Effects

Studies have suggested that compounds similar to this compound possess anti-inflammatory properties. The mechanisms are believed to involve modulation of inflammatory mediators such as cytokines and prostaglandins . This makes it a candidate for developing new anti-inflammatory drugs.

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex polyheterocyclic structures. Its reactivity allows for various transformations that can lead to the formation of new compounds with potentially useful biological activities .

2.2 Optoelectronic Materials

The unique electronic properties of tetrahydroindole derivatives suggest their application in optoelectronic devices. Research has indicated that these compounds can be used as semiconductors or in light-emitting diodes (LEDs) due to their ability to facilitate charge transport .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogs

The compound is compared below with two closely related analogs:

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS 2197422-77-6)

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8)

Key Differences:

- Ester Group Position : The target compound has the ester at position 3, whereas the analog in CAS 72130-68-8 places it at position 6.

- Ester Substituent : The methyl ester (CAS 2197422-77-6) differs in alkyl chain length compared to the ethyl group in the target compound.

- Stereochemistry : The (S)-enantiomer’s configuration may influence hydrogen-bonding patterns and crystal packing, as seen in studies on intermolecular interactions .

Physicochemical Properties

Notes:

- The ethyl-8-carboxylate analog (CAS 72130-68-8) has identical molecular weight to the target compound but distinct regiochemistry, which may alter solubility and reactivity.

Functional Implications

- Hydrogen Bonding : The 7-hydroxy group in all analogs likely participates in hydrogen-bonding networks, influencing crystal packing and stability, as discussed in studies on molecular recognition .

- Ester Position : The 3-carboxylate group may enhance intramolecular interactions with the ketone at position 5, affecting conformation. In contrast, the 8-carboxylate could modify intermolecular interactions in solid-state structures.

Biological Activity

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and metabolic stability.

Chemical Structure and Properties

This compound belongs to the tetrahydroindole family, which are known for various biological activities. The structure can be represented as follows:

This compound features a tetrahydroindole core with a hydroxyl group and a carboxylate moiety that may contribute to its biological effects.

Antitumor Activity

A study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells. The treatment led to a 100% decrease in tumor cell viability , showcasing its potential as an effective antitumor agent .

Mechanism of Action:

The compound appears to exert its effects through multiple mechanisms:

- Apoptosis Induction: The compound was shown to promote apoptosis in cancer cells, as evidenced by assays measuring apoptotic markers.

- Antioxidant Activity: It demonstrated significant antioxidant properties, which may help mitigate oxidative stress associated with cancer progression .

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic efficacy. A study highlighted that when tested in human liver microsomes , the compound showed no degradation after 60 minutes of incubation. This suggests a high level of metabolic stability and low likelihood of drug-drug interactions via cytochrome P450 inhibition .

Case Studies and Research Findings

- In Vivo Studies:

- Comparative Analysis:

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate?

The compound is synthesized via condensation reactions. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with 2-aminothiazol-4(5H)-one or 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

- Mass Spectrometry : Exact mass analysis (e.g., 223.0796 for C11H13NO4) confirms molecular composition .

- NMR : Proton and carbon NMR are critical for confirming the indolizine backbone and substituents.

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry .

Q. How can researchers ensure purity and validate synthesis success post-reaction?

Purification involves recrystallization from acetic acid or DMF/acetic acid mixtures. Purity is validated via HPLC, melting point analysis (e.g., 232–234°C for related indole-carboxylates), and spectral consistency with literature .

Advanced Research Questions

Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound?

Hydrogen-bonding patterns are characterized using graph set analysis (as per Etter’s formalism) to identify motifs like D (donor), A (acceptor), and R (ring) interactions. For example, the hydroxyl group at position 7 may form O–H···O bonds with adjacent carbonyl groups, stabilizing the crystal lattice .

Q. What methodologies resolve contradictions in crystallographic data during refinement?

- Use SHELXL for least-squares refinement against high-resolution data, adjusting parameters like displacement ellipsoids and occupancy factors.

- Validate hydrogen atom positions using Fourier difference maps.

- Cross-check torsion angles and puckering parameters (e.g., Cremer-Pople coordinates) to detect ring conformation anomalies .

Q. How can the puckering parameters of the tetrahydroindolizine ring system be determined?

The Cremer-Pople puckering coordinates (amplitude q and phase angle θ) quantify non-planarity. For five-membered rings, displacements perpendicular to the mean plane are analyzed using crystallographic software like PLATON. Example parameters for related compounds: q = 0.42 Å, θ = 18° .

Methodological Notes

- Synthesis Optimization : Vary reaction time (3–5 hours) and catalyst loading (sodium acetate) to improve yield .

- Crystallography Workflow : Collect data on a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å), solve via direct methods (SHELXS), and refine with SHELXL .

- Data Contradictions : Cross-validate NMR and X-ray results. For example, unexpected coupling constants may indicate dynamic effects in solution versus static crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.